molecular formula C21H46N2 B14128407 2-Octadecylpropane-1,3-diamine CAS No. 88989-23-5

2-Octadecylpropane-1,3-diamine

Cat. No.: B14128407
CAS No.: 88989-23-5
M. Wt: 326.6 g/mol
InChI Key: IAXLXHWVOFUZJY-UHFFFAOYSA-N
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Description

2-Octadecylpropane-1,3-diamine, also known as N-octadecylpropane-1,3-diamine, is a long-chain aliphatic diamine with the molecular formula C21H46N2. This compound is characterized by a propane backbone with two amine groups at the 1 and 3 positions, and an octadecyl group attached to the nitrogen atom at the 2 position. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octadecylpropane-1,3-diamine typically involves the reaction of n-hexane amine with stearyl ester. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Octadecylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives. These products have diverse applications in different fields.

Scientific Research Applications

2-Octadecylpropane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with cell membranes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-Octadecylpropane-1,3-diamine involves its interaction with various molecular targets. The compound can inhibit diamine oxidases and polyamine oxidases, affecting the metabolism of polyamines in biological systems . This inhibition can lead to changes in cellular processes, including cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octadecylpropane-1,3-diamine is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to interact with biological membranes also sets it apart from shorter-chain diamines.

Properties

CAS No.

88989-23-5

Molecular Formula

C21H46N2

Molecular Weight

326.6 g/mol

IUPAC Name

2-octadecylpropane-1,3-diamine

InChI

InChI=1S/C21H46N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(19-22)20-23/h21H,2-20,22-23H2,1H3

InChI Key

IAXLXHWVOFUZJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CN)CN

Origin of Product

United States

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